molecular formula C18H25BN2O3 B12991730 N-(4-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide

N-(4-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide

Cat. No.: B12991730
M. Wt: 328.2 g/mol
InChI Key: HTUONNLTAJZACI-UHFFFAOYSA-N
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Description

N-(4-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is a boronate ester-containing compound with a pivalamide (tert-butylcarbamoyl) group and a cyano substituent on its phenyl ring. The dioxaborolane moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for biaryl bond formation . This compound is of interest in pharmaceutical and materials science for constructing complex aromatic systems.

Properties

Molecular Formula

C18H25BN2O3

Molecular Weight

328.2 g/mol

IUPAC Name

N-[4-cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C18H25BN2O3/c1-16(2,3)15(22)21-14-9-8-12(11-20)10-13(14)19-23-17(4,5)18(6,7)24-19/h8-10H,1-7H3,(H,21,22)

InChI Key

HTUONNLTAJZACI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C#N)NC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide typically involves the reaction of 4-cyano-2-iodoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and analogous boronate esters with pivalamide or related groups:

Table 1: Comparative Analysis of Boronate Ester Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Features Applications/Reactivity Stability Ref.
Target Compound 4-Cyano, 2-boronate, 2-pivalamide ~323.1 (calculated) Electron-deficient phenyl ring due to cyano; steric bulk from pivalamide. Enhanced reactivity in cross-coupling; suited for electron-deficient aryl systems. Moderate (cyano stabilizes boronate)
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide (A363380) 2-boronate, 2-pivalamide 291.1 Lacks cyano; steric hindrance from pivalamide. Standard cross-coupling; limited electronic activation. Moderate
N-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide (CAS 1202805-45-5) 5-Fluoro, 2-boronate, 2-pivalamide 307.1 Electron-withdrawing fluoro vs. cyano; similar steric profile. Comparable reactivity; fluorinated analogs may improve metabolic stability in drug candidates. Moderate
N-(2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)pivalamide (sc-329025) Pyridine core, 2-chloro, 6-boronate, 3-pivalamide 382.6 Heterocyclic pyridine; chloro substituent. Broader applicability in heteroaromatic synthesis; chloro enables further functionalization. High (heterocyclic stabilization)
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentanamide 4-boronate, pentanamide (linear acyl) 307.2 Linear acyl group vs. bulky pivalamide. Reduced steric hindrance; improved solubility in non-polar solvents. Low (linear acyl may increase hydrolysis susceptibility)

Key Comparative Insights

Electronic Effects: The target compound’s cyano group renders its phenyl ring electron-deficient, which can accelerate oxidative addition in palladium-catalyzed cross-couplings compared to electron-neutral analogs like A363380 . Fluoro-substituted analogs (e.g., CAS 1202805-45-5) offer similar electronic activation but may prioritize applications in medicinal chemistry due to fluorine’s metabolic stability .

In contrast, the pentanamide derivative () trades steric hindrance for improved solubility .

Heterocyclic vs. Benzene Core: The pyridine-based compound (sc-329025) enables access to nitrogen-containing heterocycles, critical in drug design. Its chloro substituent also allows for post-functionalization, a flexibility absent in the cyano-substituted target compound .

Stability: Boronate esters are prone to hydrolysis, but the cyano group in the target compound may stabilize the boronate via electron withdrawal, delaying hydrolysis compared to electron-rich analogs .

Synthetic Utility :

  • The target compound’s structure aligns with Suzuki-Miyaura cross-coupling methodologies (), whereas analogs like the bis-boronate in are tailored for dual coupling reactions .

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